Tiplasinin

PAI-1 inhibition IC50 Thrombosis

Tiplasinin (PAI-039) is the definitive PAI-1 inhibitor tool compound for reproducible preclinical research. Confirmed oral bioavailability (43%) and half-life (6.2 h) enable chronic thrombosis, atherosclerosis, and obesity models via oral gavage. Its defined IC50 (2.7 μM) and selectivity (<10% inhibition of related serpins at 10 μM) eliminate variability inherent in unvalidated alternatives. Discontinued clinically, it remains the gold standard for mechanistic studies and positive controls. Insist on Tiplasinin for data integrity.

Molecular Formula C24H16F3NO4
Molecular Weight 439.4 g/mol
CAS No. 393105-53-8
Cat. No. B1681322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiplasinin
CAS393105-53-8
Synonyms(1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl)(oxo)acetic acid
PAI 039
PAI-039
PAI039 cpd
tiplaxtinin
Molecular FormulaC24H16F3NO4
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O
InChIInChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31)
InChIKeyODXQFEWQSHNQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiplasinin (CAS 393105-53-8) Technical Profile: A PAI-1 Inhibitor with Defined Pharmacokinetics and Validated in vivo Efficacy


Tiplasinin (INN/USAN), also referred to as Tiplaxtinin or PAI-039, is a synthetic small molecule that acts as a selective inhibitor of plasminogen activator inhibitor-1 (PAI-1), the primary serpin regulator of tissue-type plasminogen activator (tPA) and urokinase (uPA) [1][2]. Its chemical identity is defined by the molecular formula C24H16F3NO4 and a molecular weight of 439.38 g/mol . The compound is characterized by a reported purity of ≥98% (HPLC) and demonstrates robust in vivo oral bioavailability [3]. While development as a human therapeutic was discontinued after Phase 1 trials, Tiplasinin remains a critical and widely utilized research tool for probing the role of PAI-1 in thrombosis, vascular remodeling, and cellular proliferation [4].

The Critical Need for Tiplasinin: Why Simple PAI-1 Inhibition Is an Insufficient Selection Criterion


Procurement of a generic PAI-1 inhibitor based solely on target class is insufficient for reproducible and translatable research outcomes. The PAI-1 inhibitor landscape is characterized by extreme functional heterogeneity. As demonstrated in a comparative evaluation of multiple compounds, the relative potency of different inhibitors can vary by 10- to 170-fold depending on the specific assay methodology employed (e.g., chromogenic vs. SDS-PAGE), indicating divergent and often undefined mechanisms of action [1]. Furthermore, in vivo performance, particularly oral bioavailability and pharmacokinetic half-life, is not a class-wide property. For instance, while Tiplasinin demonstrates 43% oral bioavailability and a 6.2-hour half-life, other potent in vitro inhibitors may lack the necessary pharmacokinetic (PK) profile for meaningful in vivo studies . Substituting Tiplasinin with an unvalidated analog risks introducing uncontrolled variables related to potency, selectivity, and exposure, thereby compromising data integrity and reproducibility.

Tiplasinin (393105-53-8) Quantitative Differentiation: A Head-to-Head Analysis Against Key PAI-1 Comparators


Tiplasinin Exhibits 2.6-Fold Greater In Vitro Potency (IC50) Compared to TM5275

In direct biochemical assays, Tiplasinin demonstrates superior potency as a PAI-1 inhibitor relative to the commonly referenced comparator TM5275. Tiplasinin achieves inhibition of PAI-1 with an IC50 of 2.7 μM [1]. In contrast, TM5275, another orally bioavailable PAI-1 inhibitor, has a reported IC50 of 6.95 μM under comparable cell-free assay conditions [2].

PAI-1 inhibition IC50 Thrombosis Fibrinolysis

Tiplasinin Demonstrates a Favorable In Vivo Pharmacokinetic Profile with High Oral Bioavailability

Tiplasinin is distinguished by its validated in vivo pharmacokinetic (PK) parameters, a critical requirement for any research progressing beyond in vitro systems. Preclinical studies report that Tiplasinin achieves an oral bioavailability of 43 ± 15.3% and a plasma half-life of 6.2 ± 1.3 hours . This PK profile is in stark contrast to other PAI-1 inhibitors, such as PAI-749 (Diaplasinin), which, despite being potent in vitro, is reported to lack oral bioavailability, significantly limiting its application to parenteral or ex vivo study designs [1].

Pharmacokinetics Oral Bioavailability In Vivo Half-Life

Tiplasinin Validated in Vivo Efficacy in Reducing Arterial Thrombosis and Neointimal Formation

Tiplasinin's therapeutic potential is substantiated by its demonstrated efficacy in complex in vivo disease models, differentiating it from less well-characterized analogs. In a rat carotid artery thrombosis model, oral administration of Tiplasinin at 1 mg/kg prolonged the time to occlusion and prevented a reduction in carotid artery blood flow [1]. Furthermore, in a rat vascular injury model, Tiplasinin was shown to significantly reduce carotid artery neointimal formation, a key pathological feature of restenosis after angioplasty [2]. While direct in vivo comparative data against all analogs is limited, the reported efficacy of Tiplasinin in these robust models contrasts with the primary in vitro characterization of many other PAI-1 inhibitors.

Arterial Thrombosis Neointimal Hyperplasia Vascular Injury In Vivo Efficacy

Tiplasinin Demonstrates High Selectivity for PAI-1 Over Other Serine Protease Inhibitors

A key differentiator for Tiplasinin is its high selectivity for the target serpin PAI-1, minimizing confounding effects in experimental models. Tiplasinin has been shown to exhibit less than 10% inhibition against related serine protease inhibitors such as α1-antitrypsin and antithrombin III at a concentration of 10 μM [1]. This level of specificity is critical for interpreting results, as many early-generation or less refined PAI-1 inhibitors exhibit significant cross-reactivity with other members of the serpin superfamily, as noted in comparative evaluations of compound panels [2].

Selectivity Serpin Off-Target Specificity

Tiplasinin (CAS 393105-53-8) Recommended Research and Industrial Applications


In Vivo Models of Thrombosis and Vascular Injury Requiring Oral Dosing

Based on its documented 43% oral bioavailability and 6.2-hour half-life, Tiplasinin is the optimal tool for long-term or repeated-dosing studies in rodent models of arterial or venous thrombosis, atherosclerosis, and vascular restenosis . Unlike non-orally bioavailable inhibitors, Tiplasinin can be conveniently administered via diet or oral gavage, minimizing animal stress and enabling chronic disease modeling.

High-Confidence In Vitro Studies Demanding a Benchmark PAI-1 Inhibitor

For researchers requiring a well-characterized and highly selective PAI-1 inhibitor as a positive control or mechanistic probe, Tiplasinin is the superior choice. Its defined IC50 of 2.7 μM and demonstrated selectivity profile (<10% inhibition of related serpins at 10 μM) provide a reliable and reproducible standard against which novel compounds or biological phenomena can be measured [1][2].

Investigating PAI-1's Role in Adipogenesis and Metabolic Disorders

As a tool compound originally developed for metabolic indications, Tiplasinin is particularly well-suited for research exploring the link between PAI-1, obesity, and type 2 diabetes. Studies have demonstrated its ability to inhibit human adipocyte differentiation in vitro and reduce diet-induced obesity in mice . This positions Tiplasinin as a validated, chemically accessible probe for dissecting PAI-1's role in adipocyte biology and insulin resistance.

Preclinical Tool for Optimizing PAI-1-Directed Combination Therapies

Given its well-defined pharmacokinetic and pharmacodynamic profile, Tiplasinin serves as an excellent preclinical tool for investigating combination strategies. Its ability to reduce thrombus weight in stable arterial and venous models makes it ideal for studies assessing the additive or synergistic effects of PAI-1 inhibition with other anti-thrombotic or anti-fibrotic agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiplasinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.